ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE
Overview
Description
ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethyl ester group, a cyclohexylamine moiety, and a carbamoyl group. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Scientific Research Applications
ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE typically involves the reaction of ethyl chloroacetate with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-METHYLCYCLOHEXYL)AMINO]ACETATE: A structurally similar compound with slight variations in the functional groups.
ETHYL 2-[(CYCLOHEXYLAMINO)CARBONYL]AMINO]ACETATE: Another related compound with a different cyclohexyl substitution pattern.
Uniqueness
ETHYL 2-({[(4-METHYLCYCLOHEXYL)AMINO]CARBONYL}AMINO)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
ethyl 2-[(4-methylcyclohexyl)carbamoylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-11(15)8-13-12(16)14-10-6-4-9(2)5-7-10/h9-10H,3-8H2,1-2H3,(H2,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDFKXSOIUWKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1CCC(CC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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